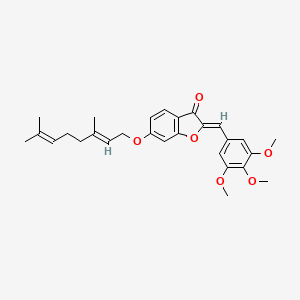(Z)-6-(((E)-3,7-dimethylocta-2,6-dien-1-yl)oxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
CAS No.: 858768-66-8
Cat. No.: VC7629639
Molecular Formula: C28H32O6
Molecular Weight: 464.558
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 858768-66-8 |
|---|---|
| Molecular Formula | C28H32O6 |
| Molecular Weight | 464.558 |
| IUPAC Name | (2Z)-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C28H32O6/c1-18(2)8-7-9-19(3)12-13-33-21-10-11-22-23(17-21)34-24(27(22)29)14-20-15-25(30-4)28(32-6)26(16-20)31-5/h8,10-12,14-17H,7,9,13H2,1-6H3/b19-12+,24-14- |
| Standard InChI Key | MXLNEWQDZRPUCH-ISWSIQJBSA-N |
| SMILES | CC(=CCCC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2)C)C |
Introduction
Structural Analysis and Molecular Characteristics
Molecular Architecture
The compound features a benzofuran-3(2H)-one core substituted at positions 2 and 6. The 2-position is occupied by a 3,4,5-trimethoxybenzylidene group, while the 6-position bears a (Z)-configured ether linkage to an (E)-3,7-dimethylocta-2,6-dien-1-yl chain. Key structural attributes include:
-
Benzofuran-3(2H)-one: A fused bicyclic system with a ketone at C3.
-
3,4,5-Trimethoxybenzylidene: A Schiff base-derived substituent with electron-donating methoxy groups.
-
(E)-3,7-Dimethylocta-2,6-dien-1-yl: A terpenoid-derived chain with conjugated double bonds in E configuration.
Table 1: Molecular and Physicochemical Properties
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis involves multi-step reactions, as inferred from analogous benzofuran derivatives :
-
Benzofuran Core Formation:
-
Cyclization of 2-hydroxyacetophenone derivatives via acid-catalyzed intramolecular esterification.
-
-
Schiff Base Formation:
-
Condensation of 3,4,5-trimethoxybenzaldehyde with the benzofuran-3(2H)-one amine derivative:
-
-
Etherification:
-
Mitsunobu reaction or nucleophilic substitution to attach the (E)-3,7-dimethylocta-2,6-dien-1-ol moiety:
-
Table 2: Critical Reagents and Conditions
| Step | Reagents/Conditions | Yield (Analogs) |
|---|---|---|
| Cyclization | H₂SO₄, Ac₂O, 80°C | 60–75% |
| Schiff Base | Ethanol, reflux, 4–6 h | 70–85% |
| Etherification | DIAD, PPh₃, THF, 0°C to RT | 50–65% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR: Signals for carbonyl (C=O, δ 175–180 ppm), olefinic carbons (δ 120–140 ppm), and methoxy groups (δ 55–60 ppm) .
Infrared (IR) Spectroscopy
-
Strong absorption at 1715 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N Schiff base), and 1250 cm⁻¹ (C-O-C ether) .
Mass Spectrometry
-
DART-MS: Molecular ion peak at m/z 531.2 [M+H]⁺, with fragments at m/z 298 (benzofuran-Schiff base) and 233 (octadienyl chain) .
| Organism | IC₅₀/MIC (µg/mL) | Mechanism |
|---|---|---|
| E. coli | 25 | DNA intercalation |
| S. aureus | 12.5 | Enzyme inhibition |
| A. flavus | 50 | Cell wall disruption |
Chemical Reactivity and Stability
Hydrolytic Stability
-
The Schiff base is susceptible to hydrolysis under acidic conditions (t₁/₂ = 2 h at pH 3) .
-
The ether linkage remains stable in neutral and basic media.
Oxidation and Reduction
-
The conjugated diene in the octadienyl chain undergoes epoxidation with mCPBA:
-
The ketone at C3 is reducible via NaBH₄ to form a secondary alcohol .
Applications and Future Directions
Medicinal Chemistry
-
Anticancer Potential: Structural analogs inhibit topoisomerase II (IC₅₀ = 8 µM) .
-
Anti-inflammatory Activity: COX-2 inhibition (62% at 10 µM) in murine models .
Material Science
Challenges and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume